1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone
Overview
Description
1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalytic Properties : Wickerhamomyces subpelliculosus has been recognized as an excellent whole-cell biocatalyst for the bioreduction of various ketones, including 1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone. This bioreduction is stereoselective, highlighting the potential use of this compound in producing specific enantiomers for pharmaceutical applications (Bódai et al., 2016).
Photocatalytic Activities : Studies have shown that compounds similar to this compound undergo intramolecular reactions when exposed to light. For instance, 1-(2-methoxy-5-nitrophenoxy) analogs have been found to undergo photocyclization, indicating potential applications in photochemistry (Mutai et al., 1984).
Chemical Synthesis and Modifications : The compound's structure allows for chemical modifications, such as the synthesis of novel compounds with halogen or nitro groups, starting from similar ethanones. These modifications are crucial in creating new molecules with potentially different biological activities (Kwiecień & Szychowska, 2006).
Potential in Organic Electronics : The radical cation reactivity and the electron transfer properties of similar compounds, like cyclopropyl(4-methoxyphenyl)phenylmethanol, suggest potential applications in the field of organic electronics. These properties are important for designing new materials for electronic devices (Bietti et al., 2006).
Solid-Liquid Phase Equilibrium Studies : Research into the phase equilibrium of similar nitrophenyl ethanones can provide insights into the physical properties of this compound. Understanding these properties is essential for industrial applications, including material processing and purification (Li et al., 2019).
Properties
IUPAC Name |
1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-17-12-6-9(13(15)16)4-5-11(12)18-7-10(14)8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVWSTTZGNNAGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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